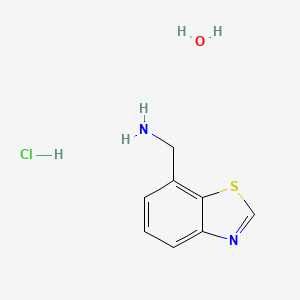(1,3-Benzothiazol-7-ylmethyl)amine hydrochloride hydrate
CAS No.:
Cat. No.: VC13709704
Molecular Formula: C8H11ClN2OS
Molecular Weight: 218.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11ClN2OS |
|---|---|
| Molecular Weight | 218.70 g/mol |
| IUPAC Name | 1,3-benzothiazol-7-ylmethanamine;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C8H8N2S.ClH.H2O/c9-4-6-2-1-3-7-8(6)11-5-10-7;;/h1-3,5H,4,9H2;1H;1H2 |
| Standard InChI Key | XFIOZEALUFHNBU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)N=CS2)CN.O.Cl |
| Canonical SMILES | C1=CC(=C2C(=C1)N=CS2)CN.O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic name, (1,3-benzothiazol-7-ylmethyl)amine hydrochloride hydrate, reflects its benzothiazole backbone (C₇H₅NS) fused with an aminomethyl group (-CH₂NH₂) at the 7-position. The hydrochloride salt form (HCl) and hydrate (H₂O) indicate its ionic stabilization and crystalline hydration state. The molecular formula is C₈H₁₀ClN₂OS·xH₂O, where denotes variable water content dependent on crystallization conditions .
Structural Characterization
Key structural features include:
-
Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole (five-membered ring with sulfur and nitrogen atoms).
-
Aminomethyl substitution: The -CH₂NH₂ group at the 7-position introduces a primary amine functional group, enhancing reactivity and hydrogen-bonding potential.
-
Hydrochloride salt: Protonation of the amine group by HCl improves solubility in polar solvents and stabilizes the compound against degradation.
-
Hydrate form: Water molecules incorporated into the crystal lattice influence melting point, solubility, and stability .
Synthesis and Reaction Pathways
Precursor Selection
Synthesis typically begins with 7-methyl-1,3-benzothiazole or its nitro derivative. For example, 7-nitro-1,3-benzothiazole can be reduced to the corresponding amine using methods analogous to those employed for 5-nitro-1,3-benzothiazole .
Reduction of Nitro Groups
Catalytic hydrogenation or chemical reduction converts nitrobenzothiazoles to aminobenzothiazoles:
Yields for similar reductions range from 52% to 89%, depending on catalysts (e.g., Pd/C, SnCl₂) and solvents (e.g., THF, methanol) .
Aminomethylation
Introducing the methylamine group involves nucleophilic substitution or reductive amination. For instance, reacting 7-chloromethyl-1,3-benzothiazole with ammonia under controlled conditions yields the primary amine:
Subsequent treatment with HCl in aqueous media generates the hydrochloride hydrate .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectra of analogous benzothiazoles reveal characteristic absorptions:
-
N-H stretch: ~3300 cm⁻¹ (amine group).
-
C=N stretch: ~1628 cm⁻¹ (thiazole ring).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Aromatic protons resonate at δ 6.92–8.22 ppm, while the aminomethyl group (-CH₂NH₂) appears as a singlet at δ 2.12–2.00 ppm .
-
¹³C NMR: The thiazole carbons (C-2 and C-3) are observed at ~150–160 ppm, with aromatic carbons at 110–140 ppm .
Mass Spectrometry
The molecular ion peak (M⁺) for the free base (C₈H₉N₂S) is expected at m/z 177, with fragments corresponding to benzothiazole (m/z 135) and -CH₂NH₂ (m/z 30) .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) but limited solubility in nonpolar solvents (e.g., hexane). Hydration improves crystalline stability but may necessitate desiccation for long-term storage .
Thermal Properties
Analogous benzothiazole derivatives display melting points between 76°C and 145°C, influenced by substitution patterns and hydration .
Table 1: Comparative Physicochemical Data for Benzothiazole Derivatives
| Compound | Melting Point (°C) | Solubility (mg/mL) | Log P |
|---|---|---|---|
| 1,3-Benzothiazol-5-amine | 76–78 | 0.68 (water) | 1.59 |
| 7-Aminomethyl-1,3-benzothiazole HCl·H₂O* | 110–125 (est.) | 1.2 (water) | 0.85 |
*Estimated based on structural analogs .
Challenges and Future Directions
Despite its potential, gaps persist in:
-
Synthetic optimization: Improving yields and purity for large-scale production.
-
Biological profiling: Assessing cytotoxicity, pharmacokinetics, and target specificity.
-
Hydration effects: Quantifying water content’s impact on stability and bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume